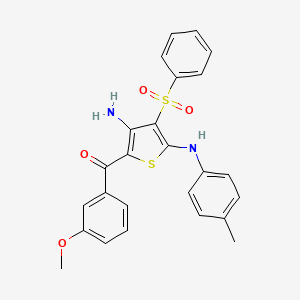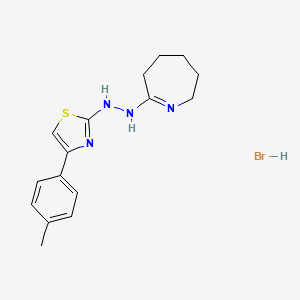
2-(2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide is a useful research compound. Its molecular formula is C16H21BrN4S and its molecular weight is 381.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Analgesic Properties
Researchers have synthesized derivatives of the thiazole and azepin compounds to explore their potential analgesic properties. One study focused on synthesizing and evaluating the analgesic activity of these compounds, revealing that specific structural modifications could influence their effectiveness in pain management. The study found that replacing the ethyl radical with an allyl group in the thiazole ring resulted in decreased analgesic activity, suggesting a delicate balance between structure and function in these molecules (Demchenko et al., 2018).
Cardioprotective Activity
Another significant application of related compounds involves their cardioprotective effects. A study synthesized N-(4-aryl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3Н-azepin-2-yl)-hydrazine hydrobromides to investigate their cardioprotective properties. The results showed one derivative to be more effective than levocarnitine and mildronate in slowing contractive response of smooth muscles to hypoxia, highlighting its potential as a cardioprotective agent (Demchenko et al., 2021).
Antimicrobial and Anticancer Properties
Thiazolyl derivatives have also been synthesized to assess their antimicrobial and anticancer properties. One study discovered compounds effective against both Gram-positive and Gram-negative bacteria, with further evaluation on their antibiotic and cytotoxic activities against various cancer cell lines. The findings suggest the promise of these compounds in developing new antibiotic and anticancer treatments (Al-Mutabagani et al., 2021).
Antioxidant Potential
The antioxidant potential of novel thiazole derivatives was explored in another study, which evaluated their in vitro cytotoxicity on carcinoma cell lines and their antioxidant activities. The study highlighted compounds with significant cytotoxic activity alongside remarkable antioxidant properties, providing a dual approach to cancer treatment strategies (Grozav et al., 2017).
Propiedades
IUPAC Name |
1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S.BrH/c1-12-6-8-13(9-7-12)14-11-21-16(18-14)20-19-15-5-3-2-4-10-17-15;/h6-9,11H,2-5,10H2,1H3,(H,17,19)(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTANCKZVPWKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NNC3=NCCCCC3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2955632.png)
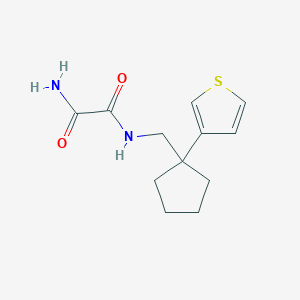
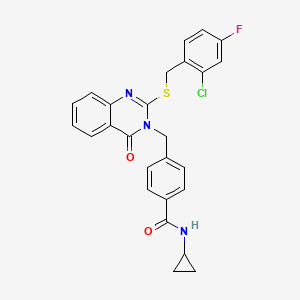
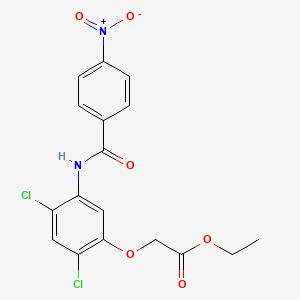

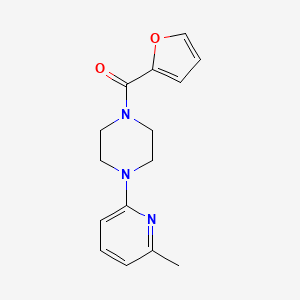
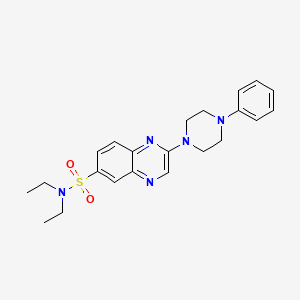
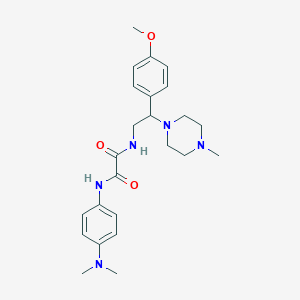
![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2955646.png)
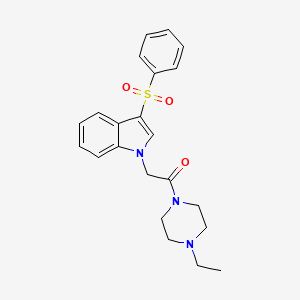
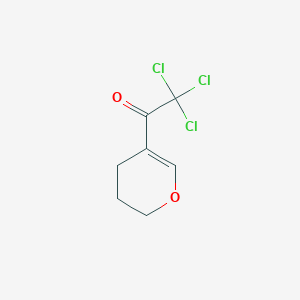
![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955649.png)
![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)
